![molecular formula C18H16N4O4 B2581801 1-甲基-3-(3-氧代丁-2-基)-7-苯基恶唑并[2,3-f]嘌呤-2,4(1H,3H)-二酮 CAS No. 941872-87-3](/img/structure/B2581801.png)
1-甲基-3-(3-氧代丁-2-基)-7-苯基恶唑并[2,3-f]嘌呤-2,4(1H,3H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ADB-BUTINACA is a synthetic cannabinoid that has been reported to have a cannabinoid receptor potency and efficacy almost three times higher than JWH-018 . It’s currently a drug of abuse in Russia .
Molecular Structure Analysis
ADB-BUTINACA is an indazole-derived synthetic cannabinoid . The S-enantiomer is the active compound .Chemical Reactions Analysis
A number of ADB-BUTINACA metabolites were tentatively identified in urine samples. These include products of mono- and dihydroxylation, hydroxylation of the N-butyl side chain and dehydrogenation, formation of a dihydrodiol, hydrolysis of the terminal amide group, N-dealkylation of the indazole and a combination of these reactions .科学研究应用
嘌呤衍生物的免疫调节作用
嘌呤核苷及其类似物已被合成以探索其免疫调节作用。例如,带有硫取代基的类似物已显示出显著的免疫活性,表明它们在增强免疫功能和提供针对病毒感染的保护方面的潜力 (Nagahara 等,1990)。这些发现强调了嘌呤衍生物的结构修饰在免疫治疗应用中的作用。
抗病毒和抗癌活性
嘌呤类似物的抗病毒和抗癌特性一直是研究的重点,展示了这些化合物的治疗潜力。例如,已经评估了各种糖修饰核苷衍生物针对塞姆利基森林病毒的抗病毒活性,突出了化学修饰在增强抗病毒功效方面的重要性 (Kini 等,1991)。此外,已经描述了三嗪和三唑并[4,3-e]嘌呤衍生物的合成,其中一些化合物显示出有希望的抗癌和抗 HIV 活性,进一步强调了嘌呤类似物在治疗开发中的潜力 (Ashour 等,2012)。
合成和结构修饰用于药物化学
嘌呤类似物的合成及其结构修饰在发现新的治疗剂中起着至关重要的作用。研究工作集中在开发合成嘌呤等排体的实用方法,例如 5-氮杂-异鸟嘌呤,它们可以作为潜在的抗癌剂 (Junaid 等,2019)。这些合成方法学使得探索具有改进药理学特征的新型化合物成为可能。
作用机制
安全和危害
属性
IUPAC Name |
4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c1-10(11(2)23)22-16(24)14-15(20(3)18(22)25)19-17-21(14)9-13(26-17)12-7-5-4-6-8-12/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIGVCJWQSZHKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)N1C(=O)C2=C(N=C3N2C=C(O3)C4=CC=CC=C4)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-(3-oxobutan-2-yl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。